(4Z)-4-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-5-propylpyrazol-3-one
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Overview
Description
(4Z)-4-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-5-propylpyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-5-propylpyrazol-3-one typically involves a multi-step process. One common method includes the condensation of 2-chloro-4,5-dimethoxybenzaldehyde with 2-phenyl-5-propylpyrazol-3-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-5-propylpyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(4Z)-4-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-5-propylpyrazol-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4Z)-4-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-5-propylpyrazol-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with similar structural features but different applications.
Cetylpyridinium chloride: A compound with antimicrobial properties, structurally similar in terms of aromatic rings and functional groups.
Uniqueness
(4Z)-4-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-5-propylpyrazol-3-one is unique due to its specific combination of functional groups and the resulting chemical properties
Properties
IUPAC Name |
(4Z)-4-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-5-propylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-4-8-18-16(21(25)24(23-18)15-9-6-5-7-10-15)11-14-12-19(26-2)20(27-3)13-17(14)22/h5-7,9-13H,4,8H2,1-3H3/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFSYAUSJNHBDI-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=O)C1=CC2=CC(=C(C=C2Cl)OC)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2Cl)OC)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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